molecular formula C8H10ClN3 B1374665 (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride CAS No. 935466-77-6

(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride

Cat. No. B1374665
M. Wt: 183.64 g/mol
InChI Key: XXNHOALCGBXUMZ-UHFFFAOYSA-N
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Description

“(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H10ClN3 . It has a molecular weight of 183.64 g/mol . The compound is also known by several synonyms, including {1H-Pyrrolo [2,3-b]pyridin-4-yl}methanamine hydrochloride and {1H-Pyrrolo [2,3-b]pyridin-4-ylmethanamine HCl .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H9N3.ClH/c9-5-6-1-3-10-8-7(6)2-4-11-8;/h1-4H,5,9H2,(H,10,11);1H . The canonical SMILES representation is C1=CNC2=NC=CC(=C21)CN.Cl .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are both 183.0563250 g/mol . The topological polar surface area is 54.7 Ų .

Scientific Research Applications

Anticonvulsant Agents

  • Schiff bases of 3-aminomethyl pyridine, including derivatives of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, have shown promise as potential anticonvulsant agents. These compounds demonstrated seizure protection in various models after intraperitoneal administration. This indicates their potential use in treating convulsive disorders (Pandey & Srivastava, 2011).

Stabilizing Molecular Structures

  • Tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, a related compound, has been used to stabilize parallel turn conformations in peptide sequences. This is significant in protein engineering and design (Bucci et al., 2018).

Detection of Metal Ions

  • Reactions with pyridyl amines, including (pyridine-4-yl)methanamine derivatives, have been used to effectively and selectively detect Hg and Ni ions. This suggests applications in environmental monitoring and metal ion detection (Aggrwal et al., 2021).

Photocytotoxicity and Cellular Imaging

  • Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine demonstrated unprecedented photocytotoxicity in red light to various cell lines. This shows potential in targeted cancer therapies and cellular imaging (Basu et al., 2014).

Anticancer Activity

  • Palladium and Platinum complexes based on pyrrole Schiff bases, including derivatives of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, have been explored for anticancer activity. They showed significant inhibition of various human cancerous cell lines, indicating their potential in cancer treatment (Mbugua et al., 2020).

Catalytic Applications

  • Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine have been used in the synthesis of unsymmetrical NCN′ pincer palladacycles, showing good catalytic activity and selectivity (Roffe et al., 2016).

Drug Discovery Scaffolding

  • Hexahydro-2H-thieno[2,3-c]pyrrole has been proposed as a low molecular weight polar scaffold for constructing compound libraries in drug discovery. This highlights its role in the early stages of pharmaceutical development (Yarmolchuk et al., 2011).

Hydrogen Bonding in Molecular Design

  • Research on pyrrolide-imine Schiff base compounds, including variants of (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, has shed light on complementary hydrogen bonding. This is crucial in molecular design and supramolecular chemistry (Akerman & Chiazzari, 2014).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-5-6-1-3-10-8-7(6)2-4-11-8;/h1-4H,5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNHOALCGBXUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20740138
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride

CAS RN

935466-77-6
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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